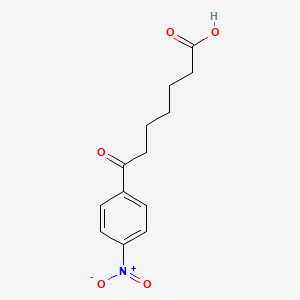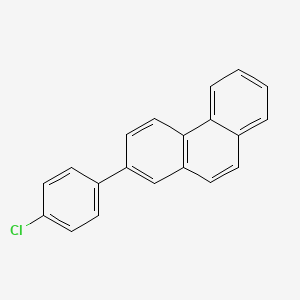![molecular formula C17H21N3O2 B11755493 (R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core and a dimethoxybenzyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopenta[b]pyridine Core: This step involves the cyclization of a suitable precursor to form the cyclopenta[b]pyridine ring system.
Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks an electrophilic carbon center.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
®-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific biological targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Acetaminophen Related Compound F: A pharmaceutical compound with different therapeutic applications.
Uniqueness
®-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine is unique due to its specific stereochemistry and the presence of both the cyclopenta[b]pyridine core and the dimethoxybenzyl group
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
(5R)-2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine |
InChI |
InChI=1S/C17H21N3O2/c1-21-12-4-3-11(16(9-12)22-2)10-19-17-8-5-13-14(18)6-7-15(13)20-17/h3-5,8-9,14H,6-7,10,18H2,1-2H3,(H,19,20)/t14-/m1/s1 |
InChI Key |
YTJFGZZYVJELLM-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)CNC2=NC3=C(C=C2)[C@@H](CC3)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC3=C(C=C2)C(CC3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride](/img/structure/B11755412.png)
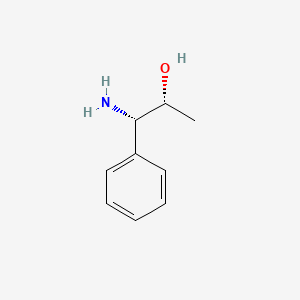

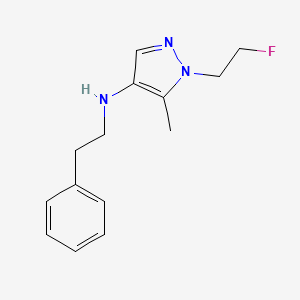


![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
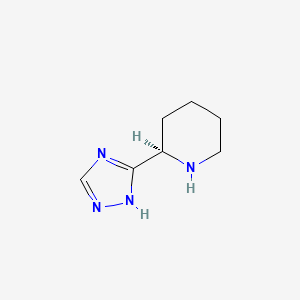
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
![4-Azaspiro[2.3]hexane hydrochloride](/img/structure/B11755466.png)
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanol](/img/structure/B11755475.png)
